1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Overview
Description
“1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that the compound may have different properties and uses depending on its specific structure and the context in which it is used1.
Scientific Research Applications
Novel Synthetic Approaches and Probe Development
Researchers have explored innovative synthetic methods using 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one derivatives for developing probes to study biological systems. For instance, alpha-nitro ketone intermediates derived from 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one have been utilized as electrophiles and nucleophiles in synthesizing compounds for probing Drosophila nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Crystal Structure Analysis
The compound's derivatives have been subject to crystal structure and computational study to understand their molecular conformation and stability. Such studies contribute to the field of molecular design and material science, providing insights into the structure-activity relationships of pyrazole derivatives (Shen, Huang, Diao, & Lei, 2012).
Corrosion Inhibition
Investigations into Schiff base compounds containing 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one have shown significant potential in corrosion inhibition, particularly for mild steel in acidic solutions. This application is vital for the development of new materials with enhanced corrosion resistance (Leçe, Emregül, & Atakol, 2008).
Luminescence Sensitization
The compound and its derivatives have found applications in sensitizing luminescence in lanthanide ions when used as capping ligands on nanoparticles. This research has implications for developing new luminescent materials for optical devices and sensors (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Anticancer Agent Development
Derivatives of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one have been identified as novel apoptosis inducers with potential as anticancer agents. This application is critical in the search for new therapeutic agents for cancer treatment (Zhang et al., 2005).
Future Directions
Please note that this information is based on the best available resources and may not be fully comprehensive or completely up-to-date. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXOBWLYRVQSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629185 | |
Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |
CAS RN |
244263-45-4 | |
Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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